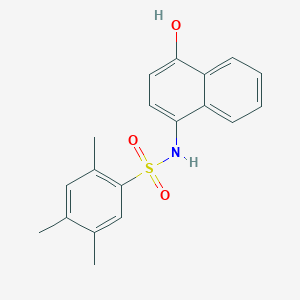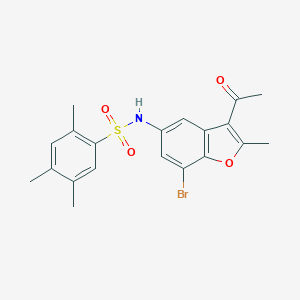![molecular formula C26H27NO6S B281008 Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281008.png)
Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound with potential applications in scientific research. This compound is also known as PSMT or PMSF ester. It is a synthetic derivative of the natural compound naphthoquinone.
Applications De Recherche Scientifique
PSMT has been used in several scientific research applications. It has been shown to inhibit the activity of serine proteases, which are enzymes involved in blood clotting, inflammation, and other physiological processes. PSMT has also been used as a tool to study the role of serine proteases in disease states, such as cancer and cardiovascular disease. Additionally, PSMT has been used as a substrate for the detection and quantification of serine protease activity in biological samples.
Mécanisme D'action
PSMT inhibits serine proteases by irreversibly binding to their active sites. This binding occurs through the formation of a covalent bond between the sulfonyl group of PSMT and the serine residue in the active site of the enzyme. This mechanism of action is similar to that of other serine protease inhibitors, such as diisopropylfluorophosphate (DFP) and phenylmethylsulfonyl fluoride (PMSF).
Biochemical and Physiological Effects:
PSMT has been shown to have several biochemical and physiological effects. It inhibits the activity of serine proteases, which can lead to a decrease in inflammation and blood clotting. PSMT has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, PSMT has been shown to have cytotoxic effects on cancer cells, suggesting a potential role in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
PSMT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also a specific inhibitor of serine proteases, which allows for the selective inhibition of these enzymes in biological samples. However, PSMT has some limitations. It is not a reversible inhibitor, which means that its effects cannot be easily reversed. Additionally, PSMT may have off-target effects on other enzymes, which could complicate data interpretation.
Orientations Futures
There are several future directions for the use of PSMT in scientific research. One potential application is the development of PSMT-based therapies for diseases involving serine proteases, such as cancer and cardiovascular disease. PSMT may also be used as a tool to study the role of serine proteases in other physiological processes, such as immune function and wound healing. Additionally, PSMT may be used in combination with other inhibitors to achieve synergistic effects on serine protease activity.
Méthodes De Synthèse
The synthesis of PSMT involves the reaction of 5-hydroxy-2-methylnaphthalene-1-carboxylic acid with 4-methoxybenzenesulfonyl chloride, followed by the addition of pentanol and triethylamine. The resulting ester is then treated with sodium hydroxide to obtain PSMT. This synthesis method has been optimized to produce high yields of PSMT with good purity.
Propriétés
Formule moléculaire |
C26H27NO6S |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
pentyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H27NO6S/c1-4-5-8-15-32-26(28)24-17(2)33-25-21-10-7-6-9-20(21)23(16-22(24)25)27-34(29,30)19-13-11-18(31-3)12-14-19/h6-7,9-14,16,27H,4-5,8,15H2,1-3H3 |
Clé InChI |
FWSBAFUUAHRRLZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC)C |
SMILES canonique |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B280930.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide](/img/structure/B280932.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide](/img/structure/B280936.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)
![5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280939.png)
![6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280944.png)
![4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B280950.png)
![2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280951.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B280952.png)
![N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280955.png)
![4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280959.png)